molecular formula C14H14N8OS B2713028 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide CAS No. 2034480-63-0

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2713028
CAS No.: 2034480-63-0
M. Wt: 342.38
InChI Key: PODNCIKWXLZANB-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N8OS and its molecular weight is 342.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds, such as 6-azacadeguomycin and various pyrazolo[3,4-d]pyrimidine derivatives, has demonstrated significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia, showcasing the potential of these compounds in antiviral and anticancer therapy (Petrie et al., 1985). Additionally, novel series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the structure-activity relationship crucial for designing therapeutic agents (Rahmouni et al., 2016).

Antiviral and Antitumor Properties

The development of thieno[2,3‐d]‐pyrimidine derivatives has shown potent activity against influenza A neuraminidase virus, with certain compounds demonstrating strong inhibitory effects, suggesting their utility in antiviral therapy (El-All et al., 2016). Research into mono-α-carbamoylethylthio-substituted pyrazolo[3,4-d]pyrimidines has also indicated significant adenosine receptor affinity, which could be leveraged in developing treatments for various neurological conditions (Quinn et al., 1991).

Synthesis Techniques and Medicinal Chemistry Applications

The synthesis of 1,3,4-thiadiazoles and related compounds has been explored for potential antitumor and anti-inflammatory activities. This research underlines the importance of these heterocyclic compounds in medicinal chemistry, offering a foundation for developing new therapeutic agents (Maddila et al., 2016). Furthermore, the creation of novel pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity emphasizes the ongoing search for more effective treatments (Ismail et al., 2017).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8OS/c1-9-19-20-14(24-9)18-13(23)10-6-21(7-10)11-5-12(16-8-15-11)22-4-2-3-17-22/h2-5,8,10H,6-7H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODNCIKWXLZANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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